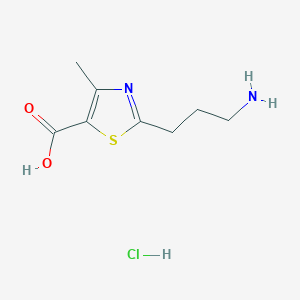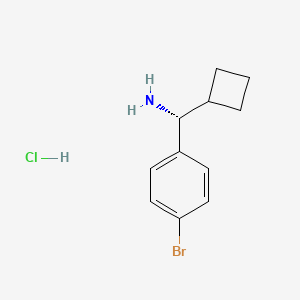![molecular formula C10H18O4S2 B11731710 (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol is a complex organic compound characterized by its unique structure, which includes a dioxolane ring and a dithiolan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol typically involves multiple steps, including the formation of the dioxolane and dithiolan rings. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry of the product. For instance, the use of chiral catalysts can help in achieving the desired enantiomeric purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the dithiolan ring to a thiol or disulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the dioxolane or dithiolan rings are replaced by other groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane or acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolan ring can yield sulfoxides or sulfones, while reduction can produce thiols or disulfides.
科学研究应用
Chemistry
In chemistry, (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of dioxolane and dithiolan rings on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of enzyme inhibitors or other bioactive molecules.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane and dithiolan rings can interact with active sites on enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular pathways and physiological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
Similar compounds include other molecules with dioxolane or dithiolan rings, such as:
- 1,3-dioxolane
- 1,3-dithiolane
- 2,2-dimethyl-1,3-dioxolane
Uniqueness
What sets (1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol apart from these similar compounds is its combination of both dioxolane and dithiolan rings in a single molecule
属性
分子式 |
C10H18O4S2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC 名称 |
(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C10H18O4S2/c1-10(2)13-5-6(14-10)7(11)8(12)9-15-3-4-16-9/h6-9,11-12H,3-5H2,1-2H3/t6-,7-,8-/m1/s1 |
InChI 键 |
XELVZFXVMRVWGR-BWZBUEFSSA-N |
手性 SMILES |
CC1(OC[C@@H](O1)[C@H]([C@H](C2SCCS2)O)O)C |
规范 SMILES |
CC1(OCC(O1)C(C(C2SCCS2)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methoxy-4-({[4-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]amino}methyl)phenol](/img/structure/B11731629.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731633.png)
![1-[3-(Methylsulfonyl)phenyl]cyclobutanemethanamine](/img/structure/B11731636.png)



![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11731665.png)

![1-(butan-2-yl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11731675.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11731689.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731704.png)
